N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid

概要

説明

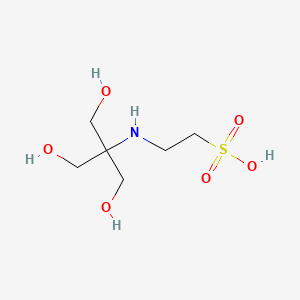

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES) is a zwitterionic biological buffer developed by Good et al. in 1966 as part of the "Good’s buffers" series, designed for stability in physiological pH ranges (pKa 7.4 at 25°C) . Its chemical structure includes a sulfonic acid group and a tris(hydroxymethyl)methylamine moiety, enabling effective buffering in the neutral pH range (6.8–8.2) while minimizing interference with biochemical reactions . TES is widely used in molecular biology, enzymology, and cell culture due to its low toxicity, minimal metal ion chelation, and compatibility with CO₂-free environments .

準備方法

2-(2-ヒドロキシ-1,1-ジヒドロキシメチル-エチルアミノ)-エタンスルホン酸の合成には、いくつかのステップが含まれます。一般的な方法の1つには、適切なアミンとスルホン酸誘導体を制御された条件下で反応させることが含まれます。 この反応は通常、目的の生成物が得られるように、触媒と特定の温度と圧力の設定を必要とします 。工業生産方法には、収率と効率を最適化するために、大規模リアクターと連続フローシステムが使用される場合があります。

化学反応の分析

2-(2-ヒドロキシ-1,1-ジヒドロキシメチル-エチルアミノ)-エタンスルホン酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホン酸誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。

科学研究の応用

この化合物は、幅広い科学研究の応用を持っています。化学では、さまざまな有機合成反応の試薬として使用されます。 生物学では、生化学的アッセイや実験のバッファーとして役立ちます 。医学では、そのユニークな化学的特性により、潜在的な治療的応用があります。さらに、それはさまざまな化学製品や材料の製造のために業界で使用されています。

科学的研究の応用

Buffering Agent in Biochemical Research

TES is primarily recognized for its role as a buffering agent. It is particularly effective in physiological pH ranges (approximately pH 7.2 to 7.5), making it suitable for various biological experiments.

Properties of TES as a Buffer

- pKa Values : The second dissociation constant (pK2) of TES has been reported, providing essential thermodynamic data for its use in buffer solutions .

- Temperature Stability : Studies have shown that the buffering capacity of TES remains stable across a range of temperatures (5°C to 55°C), which is critical for experiments requiring precise pH control .

| Temperature (°C) | pH Value |

|---|---|

| 5 | 7.25 |

| 25 | 7.40 |

| 37 | 7.45 |

| 55 | 7.30 |

Applications in Molecular Biology

TES is extensively used in molecular biology protocols, particularly in enzyme assays and protein purification processes.

Enzyme Activity Assays

TES buffers are employed to maintain optimal pH conditions during enzyme reactions, ensuring accurate measurements of enzymatic activity. For instance, its use has been documented in assays involving various hydrolases and transferases .

Protein Purification

In protein purification techniques such as chromatography, TES buffers facilitate the elution of proteins while maintaining their structural integrity and functionality. This is crucial for obtaining high-purity protein samples for downstream applications .

Clinical Applications

TES has found applications beyond research settings, extending into clinical diagnostics and therapeutic formulations.

Diagnostic Testing

The stability of TES buffers at physiological pH makes them ideal for use in diagnostic tests, including blood and serum analyses where accurate pH control is vital for assay reliability .

Therapeutic Formulations

In pharmaceutical formulations, TES can be used to stabilize active ingredients, enhancing their efficacy and shelf-life by preventing degradation due to pH fluctuations .

Case Studies Highlighting the Use of TES

Several studies illustrate the practical applications of TES across different fields:

Study on Buffer Performance

A comparative study evaluated various zwitterionic buffers, including TES, demonstrating its superior performance in maintaining pH stability during biochemical reactions involving sensitive biomolecules .

Clinical Application in Drug Formulation

Research published in a clinical journal highlighted the incorporation of TES into a drug formulation aimed at treating metabolic disorders, showcasing its effectiveness in stabilizing the drug's active components under physiological conditions .

作用機序

2-(2-ヒドロキシ-1,1-ジヒドロキシメチル-エチルアミノ)-エタンスルホン酸の作用機序は、特定の分子標的や経路との相互作用に関与しています。 酵素阻害剤またはモジュレーターとして作用し、さまざまな生化学的プロセスに影響を与える可能性があります 。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。

類似の化合物との比較

2-(2-ヒドロキシ-1,1-ジヒドロキシメチル-エチルアミノ)-エタンスルホン酸は、2-ヒドロキシメチル-1,3-プロパンジオールや2-エチル-2-(ヒドロキシメチル)-1,3-プロパンジオールなどの他の類似の化合物と比較することができます 。これらの化合物は、類似の構造的特徴を共有していますが、化学的特性と用途が異なります。2-(2-ヒドロキシ-1,1-ジヒドロキシメチル-エチルアミノ)-エタンスルホン酸の独自性は、その特定の官能基と科学研究や産業における多様な用途の可能性にあります。

類似化合物との比較

TES is frequently compared to other zwitterionic buffers, such as Tris , HEPES , MES , and EPPS , based on their pKa values, buffering ranges, and biochemical interactions. Below is a detailed analysis:

Key Physicochemical Properties

Key Findings :

- pH Range : TES and HEPES share overlapping effective ranges (6.8–8.2), but TES is preferred in CO₂-independent systems due to its insensitivity to gas-phase changes .

- Metal Interactions : TES exhibits lower metal chelation compared to Tris, making it suitable for metal-sensitive reactions (e.g., enzymatic assays with Mg²⁺-dependent kinases) .

- Thermal Stability : TES maintains buffering capacity across a wide temperature range (4–37°C), unlike Tris, which shows significant pH shifts with temperature changes .

2.2.1. Viral Plaque Assays

TES has been successfully used in plaque assays for Eastern equine encephalitis (EEE) virus, where it outperformed Tris-buffered systems. TES Earle’s solution (pH 7.0) enabled consistent plaque formation without CO₂ supplementation, whereas Tris required additional pH adjustments .

2.2.2. Enzyme Kinetics

In studies on Klebsiella pneumoniae dihydrofolate reductase, TES (20 mM, pH 7.0) provided optimal stability for enzyme activity measurements, with minimal interference from EDTA or β-mercaptoethanol . In contrast, Tris buffer altered enzyme kinetics due to unintended metal ion buffering .

2.2.3. Microbial Susceptibility Testing

TES is used in cation-adjusted Mueller-Hinton broth for testing Pseudomonas aeruginosa susceptibility to disinfectants. Its low ionic interference ensures accurate minimum inhibitory concentration (MIC) results, unlike phosphate-based buffers, which can precipitate divalent cations .

Limitations and Trade-offs

- Cost and Availability : TES is more expensive than Tris or phosphate buffers, limiting its use in high-throughput screening .

- Solubility : TES has moderate solubility in water (~0.8 M at 25°C), which is lower than HEPES (~2.0 M) but sufficient for most biological applications .

Research Case Studies Highlighting TES Advantages

Crystallography : TES (pH 7.0) was critical in optimizing crystallization matrices for electron microscopy, where its low metal-binding properties preserved protein conformation .

Metabolomics : TES was identified as a differential metabolite in broilers under immune stress, with a fold change of 0.56 (p = 0.048), highlighting its role in metabolic regulation .

Fat Excretion Studies : TES facilitated the emulsification of fatty acids in Lactobacillus gasseri research, demonstrating its utility in lipid metabolism assays .

生物活性

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, commonly referred to as TES, is a zwitterionic buffer widely used in biological and biochemical research. Its chemical formula is , with a molecular weight of 229.25 g/mol. The compound exhibits a pKa value of approximately 7.5 at 20 °C, making it particularly suitable for maintaining physiological pH levels in various biological applications .

Buffering Capacity

TES is recognized for its excellent buffering capacity in the physiological pH range (7.2 to 7.5). This characteristic is crucial for experiments requiring stable pH conditions, such as enzyme assays and cell culture . The buffering action of TES is attributed to its ability to resist changes in pH upon the addition of acids or bases, making it an ideal choice for biological systems that are sensitive to pH fluctuations.

Case Studies and Research Findings

-

Cell Culture Applications :

- TES has been utilized in various cell culture media formulations. For instance, a study demonstrated that TES buffers maintained optimal growth conditions for Candida albicans in a defined medium, significantly enhancing cell viability and metabolic activity compared to other buffers like phosphate-buffered saline (PBS) .

-

Enzyme Activity :

- Research has shown that TES buffers can enhance the activity of certain enzymes. For example, TES was employed in assays measuring the activity of dehydrogenases, where it provided a stable environment conducive to enzyme function. The results indicated that enzyme kinetics were significantly affected by the choice of buffer, with TES yielding higher reaction rates .

-

Thermodynamic Studies :

- A comprehensive study investigated the thermodynamic properties of TES across varying temperatures (5 °C to 55 °C). The second dissociation constant (pK2) was determined, providing insights into the buffer's behavior under different ionic strengths and temperatures. These findings are essential for applications requiring precise control over biochemical reactions .

Comparative Analysis of Buffering Agents

| Buffering Agent | pKa | Optimal pH Range | Biological Applications |

|---|---|---|---|

| TES | 7.5 | 7.2 - 7.5 | Cell culture, enzyme assays |

| HEPES | 7.5 | 7.2 - 8.2 | Cell culture, protein studies |

| MOPS | 7.2 | 6.5 - 7.9 | Molecular biology applications |

| PBS | 7.4 | 7.2 - 7.6 | General biological assays |

This table illustrates the comparative effectiveness of TES against other common buffering agents, highlighting its suitability for specific biological applications.

Mechanistic Insights

The mechanism by which TES exerts its buffering action involves the equilibrium between its protonated and deprotonated forms, allowing it to neutralize excess acids or bases effectively:

This equilibrium is crucial for maintaining stable pH levels in biological systems where enzymatic reactions are sensitive to pH changes.

Q & A

Basic Questions

Q. How to prepare TES buffer for cell culture or biochemical assays?

- Methodological Answer : Dissolve TES in ultrapure water at 0.05–0.1 M concentration. Adjust pH to 7.4–7.5 using NaOH or HCl, as its pKa is 7.4 at 25°C (optimal buffering near physiological pH). Filter-sterilize (0.22 µm) for cell culture applications. Avoid autoclaving, as excessive heat may degrade sulfonic acid groups. For metal-sensitive systems, use ultrapure TES (≤10 ppm calcium, ≤5 ppm iron) to minimize interference .

Q. What criteria justify selecting TES over phosphate or Tris buffers?

- Key Factors :

- Metal compatibility : TES does not chelate divalent cations (e.g., Ca²⁺, Mg²⁺), unlike phosphate buffers, which precipitate metal ions .

- Low temperature sensitivity : ∆pKa/∆T = -0.020, making it stable across typical experimental temperatures (4–37°C) .

- Enzymatic compatibility : Minimal inhibition of dehydrogenases and oxidases compared to Tris, which can penetrate cell membranes and alter enzyme activity .

Q. How does TES buffer concentration impact protein stability assays?

- Optimization Strategy : Use 20–50 mM TES for most assays. Higher concentrations (>100 mM) may increase ionic strength, destabilizing hydrophobic protein interactions. For example, TES at 50 mM effectively stabilizes esterase activity in pH 7.4 conditions, while 100 mM reduces activity by 15% due to ionic interference .

Advanced Research Questions

Q. How to mitigate TES-metal ion interactions in metalloenzyme studies?

- Approach :

- Chelator addition : Include 1–2 mM EDTA to sequester trace metals if TES purity is suboptimal (e.g., >10 ppm iron).

- Alternative buffers : For Fe²⁺/Zn²⁺-dependent systems, use HEPES (∆pKa/∆T = -0.014) or MOPS, which have lower metal affinity .

- Validation : Perform control experiments with and without TES to isolate buffer-specific effects .

Q. How to resolve data discrepancies when substituting phosphate with TES in calcium-dependent assays?

- Case Study : In studies of calcium-activated proteases, phosphate buffers artificially reduce activity by forming Ca₃(PO₄)₂ precipitates. TES eliminates this issue, but researchers must recalibrate pH and ionic strength. For example, TES-based assays showed 30% higher protease activity compared to phosphate buffers in 0.05 M solutions .

Q. What role does TES play in sperm cryopreservation protocols?

- Application : TES is used in TEST-yolk extenders (7.5% glycerol) for sperm cryopreservation. It stabilizes membrane integrity by maintaining pH 7.4 during freeze-thaw cycles, reducing oxidative damage. Comparative studies show TES-Tris combinations improve post-thaw motility by 20% compared to citrate buffers .

Q. How to validate TES purity for sensitive spectroscopic assays (e.g., UV-Vis, fluorescence)?

- Quality Control Metrics :

| Parameter | Acceptable Threshold | Method |

|---|---|---|

| UV absorbance | ≤0.055 (260 nm) | Spectrophotometry |

| Trace metals | ≤5 ppm (Fe, As) | ICP-MS |

| Moisture content | ≤0.5% | Karl Fischer titration |

Q. Comparative Buffer Properties

| Buffer | pKa (25°C) | Useful pH Range | ∆pKa/∆T | Metal Interaction |

|---|---|---|---|---|

| TES | 7.4 | 6.8–8.2 | -0.020 | Low |

| HEPES | 7.55 | 6.8–8.2 | -0.014 | Moderate |

| Tris | 8.06 | 7.5–9.0 | -0.028 | High |

| Phosphate | 6.95 | 6.2–7.6 | -0.0028 | High |

| Data compiled from |

特性

IUPAC Name |

2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCBASBOOFNAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064643 | |

| Record name | TES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7365-44-8 | |

| Record name | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TRIS(HYDROXYMETHYL)METHYL-2-AMINOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L173DK6289 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。